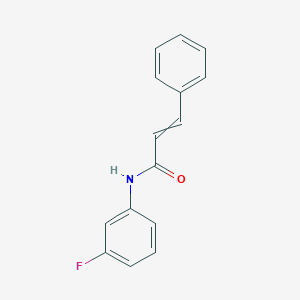
2-ethoxycarbonyloxybenzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Carbonic acid, ethyl ester, ester with salicylic acid: is a compound that belongs to the class of esters. Esters are organic compounds derived from carboxylic acids and alcohols. This particular compound is formed by the esterification of carbonic acid and salicylic acid with ethyl alcohol. Esters are known for their pleasant aromas and are widely used in various industries, including pharmaceuticals, fragrances, and food additives.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of carbonic acid, ethyl ester, ester with salicylic acid typically involves the esterification reaction between salicylic acid and ethyl alcohol in the presence of a catalyst such as sulfuric acid or phosphoric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product .
Industrial Production Methods: In an industrial setting, the production of this ester can be scaled up by using large reactors and continuous flow processes. The reactants are continuously fed into the reactor, and the product is continuously removed, allowing for efficient and large-scale production. The use of catalysts and optimized reaction conditions ensures high yield and purity of the product .
Análisis De Reacciones Químicas
Types of Reactions:
Substitution: The ester can undergo nucleophilic substitution reactions with various nucleophiles to form different products.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride or other reducing agents.
Substitution: Various nucleophiles such as amines or alcohols.
Major Products Formed:
Hydrolysis: Salicylic acid and ethyl alcohol.
Reduction: Corresponding alcohols.
Substitution: Various substituted esters depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: The compound is used as an intermediate in the synthesis of various pharmaceuticals and fine chemicals. Its reactivity and stability make it a valuable building block in organic synthesis .
Biology: In biological research, the compound is used to study the effects of esters on biological systems. It is also used in the development of new drugs and therapeutic agents .
Medicine: The compound is used in the formulation of various medications, particularly those with anti-inflammatory and analgesic properties. It is also used in the development of new drug delivery systems .
Industry: In the industrial sector, the compound is used in the production of fragrances, flavors, and food additives. Its pleasant aroma makes it a popular choice in the fragrance industry .
Mecanismo De Acción
The mechanism of action of carbonic acid, ethyl ester, ester with salicylic acid involves its hydrolysis to release salicylic acid, which is known for its anti-inflammatory and analgesic properties. Salicylic acid inhibits the enzyme cyclooxygenase, which is involved in the production of prostaglandins, thereby reducing inflammation and pain .
Comparación Con Compuestos Similares
Acetylsalicylic acid (Aspirin): Similar in structure and function, used as an analgesic and anti-inflammatory agent.
Methyl salicylate: Another ester of salicylic acid, used in topical analgesics and as a flavoring agent.
Ethyl acetate: A simple ester used as a solvent in various industrial applications.
Uniqueness: Carbonic acid, ethyl ester, ester with salicylic acid is unique due to its dual ester functionality, which imparts specific reactivity and stability characteristics. Its ability to release salicylic acid upon hydrolysis makes it particularly valuable in pharmaceutical applications .
Propiedades
Número CAS |
14216-33-2 |
|---|---|
Fórmula molecular |
C10H10O5 |
Peso molecular |
210.18 g/mol |
Nombre IUPAC |
2-ethoxycarbonyloxybenzoic acid |
InChI |
InChI=1S/C10H10O5/c1-2-14-10(13)15-8-6-4-3-5-7(8)9(11)12/h3-6H,2H2,1H3,(H,11,12) |
Clave InChI |
CULQSUABDCVMTA-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)OC1=CC=CC=C1C(=O)O |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-Methyl-4-[(trifluoromethanesulfonyl)amino]benzene-1-sulfonamide](/img/structure/B8480532.png)
![1h-Pyrrolo[2,3-c]pyridine-5-carboxylic acid,1-[(2,4-difluorophenyl)methyl]-3-[(4-methyl-1-piperazinyl)methyl]-](/img/structure/B8480540.png)



![2-[(2-Chloro-5-methylpyridin-3-yl)(hydroxy)methyl]cyclopent-2-en-1-one](/img/structure/B8480565.png)



![Benzyl 2-[(2-nitrophenyl)methylidene]-3-oxobutanoate](/img/structure/B8480605.png)

